1-Butanol, DMTBS 1-Butanol, DMTBS
Brand Name: Vulcanchem
CAS No.: 37170-50-6
VCID: VC1974548
InChI: InChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3
SMILES: CCCCO[Si](C)(C)C(C)(C)C
Molecular Formula: C10H24OSi
Molecular Weight: 188.38 g/mol

1-Butanol, DMTBS

CAS No.: 37170-50-6

Cat. No.: VC1974548

Molecular Formula: C10H24OSi

Molecular Weight: 188.38 g/mol

* For research use only. Not for human or veterinary use.

1-Butanol, DMTBS - 37170-50-6

Specification

CAS No. 37170-50-6
Molecular Formula C10H24OSi
Molecular Weight 188.38 g/mol
IUPAC Name butoxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3
Standard InChI Key GEOXIEOGBKDPPZ-UHFFFAOYSA-N
SMILES CCCCO[Si](C)(C)C(C)(C)C
Canonical SMILES CCCCO[Si](C)(C)C(C)(C)C

Introduction

Chemical Identity and Structural Properties

1-Butanol, DMTBS is a derivative of the primary alcohol 1-butanol, where the hydroxyl group has been protected with a tert-butyldimethylsilyl (TBDMS or DMTBS) group. This modification significantly alters the chemical behavior and applications of the compound.

Basic Identification

PropertyValue
IUPAC Namebutoxy-tert-butyl-dimethylsilane
CAS Number37170-50-6
Molecular FormulaC₁₀H₂₄OSi
Molecular Weight188.38 g/mol
InChIInChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3
InChI KeyGEOXIEOGBKDPPZ-UHFFFAOYSA-N
Canonical SMILESCCCCOSi(C)C(C)(C)C

The compound consists of a butoxy group attached to a silicon atom that also bears two methyl groups and a tert-butyl group .

Physical Properties

The physical properties of 1-Butanol, DMTBS differ significantly from its parent compound 1-butanol due to the addition of the silyl protecting group. While detailed physical data specific to 1-Butanol, DMTBS is limited in the search results, we can infer some properties based on similar silyl ethers.

For comparison, the parent compound 1-butanol has the following physical properties:

Property1-Butanol Value
Physical StateColorless liquid
Melting Point-89.8°C (183.2 K)
Boiling Point117.7°C (390.65 K)
Density0.81 g/cm³
Critical Temperature561.15 K
Critical Pressure4.960 MPa
Critical Density270.5 kg/m³

1-Butanol, DMTBS would be expected to have a higher boiling point and lower polarity compared to 1-butanol due to the bulky silyl group .

Preparation Methods

The synthesis of 1-Butanol, DMTBS involves the protection of the hydroxyl group of 1-butanol with a tert-butyldimethylsilyl group. Several methods for this protection reaction have been documented in the literature.

Standard Synthetic Route

The most common method involves the reaction of 1-butanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base:

  • Reagents: 1-Butanol, tert-butyldimethylsilyl chloride, base (imidazole or triethylamine)

  • Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF)

  • Conditions: Room temperature, anhydrous conditions

  • Reaction: The hydroxyl group of 1-butanol reacts with TBDMSCl, forming the silyl ether with the elimination of HCl, which is neutralized by the base.

DMSO-Hexane Method

A novel approach using DMSO-hexane as a solvent system has been shown to efficiently produce silyl ethers without requiring a base:

  • Reagents: 1-Butanol, tert-butyldimethylsilyl chloride

  • Solvent: DMSO and hexane mixture

  • Conditions: Ambient temperature

  • Yield: High yields (often >90%) of the corresponding TBS ether

  • Advantage: This method avoids the need for bases such as imidazole or triethylamine .

The DMSO-hexane method is particularly notable because it strongly activates the silicon atom of trialkylsilyl chloride, promoting efficient reaction without additional reagents.

Chemical Reactions and Reactivity

1-Butanol, DMTBS undergoes various chemical reactions that are characteristic of silyl ethers. Understanding these reactions is crucial for its applications in organic synthesis.

Deprotection Reactions

The most important reaction of 1-Butanol, DMTBS is the deprotection to regenerate 1-butanol. Several methods have been developed for this purpose:

TiCl₄-Lewis Base Complex Method

An efficient method for deprotection involves the use of TiCl₄-Lewis base complexes:

  • Reagents: TiCl₄ complexed with Lewis bases (AcOEt, CH₃NO₂)

  • Advantage: Smoother deprotection compared to TiCl₄ alone

  • Selectivity: Can achieve selective desilylation between different types of silyl ethers .

The reaction velocity with these complexes is considerably greater than with TiCl₄ alone, despite appearing to be less reactive due to the influence of Lewis bases.

Stability Characteristics

The TBDMS (or DMTBS) protecting group imparts specific stability characteristics to 1-butanol:

  • pH Stability: Resistant to basic conditions; more stable than trimethylsilyl (TMS) ethers

  • Thermal Stability: Higher than many other protecting groups

  • Selective Removal: Can be selectively removed in the presence of other functional groups .

Scientific Research Applications

1-Butanol, DMTBS serves multiple purposes in scientific research across various disciplines.

Applications in Organic Synthesis

The compound is extensively used in organic synthesis as:

  • Protecting Group: For hydroxyl group protection during multi-step syntheses

  • Intermediate: In the synthesis of complex organic molecules

  • Reagent: For selective transformations in the presence of other reactive groups.

Analytical Chemistry Applications

In analytical chemistry, 1-Butanol, DMTBS serves as:

  • Standard: For gas chromatography calibration

  • Derivatization Agent: For GC-MS analysis of alcohols

  • Reference Compound: With a documented retention index of approximately 1008-1012 on non-polar GC columns .

Column TypeActive PhaseRetention IndexReference
CapillaryVF-5MS1008.4Tret'yakov, 2007
CapillaryMethyl Silicone1012.0Peng, Yang, et al., 1991

Comparative Analysis with Similar Compounds

Understanding how 1-Butanol, DMTBS compares to related compounds provides valuable context for its applications.

Comparison with Parent Compound (1-Butanol)

Property1-Butanol1-Butanol, DMTBS
Molecular FormulaC₄H₁₀OC₁₀H₂₄OSi
Molecular Weight74.12 g/mol188.38 g/mol
Solubility in Water66 g/L @ 20°CPoor solubility
Chemical ReactivityReactive hydroxyl groupProtected hydroxyl group
Boiling Point117.7°CHigher than 1-butanol
ApplicationsSolvent, intermediateProtecting group, intermediate

1-Butanol is considerably more polar and water-soluble than its DMTBS derivative, making the parent compound more suitable for aqueous reactions .

Comparison with Other Silyl Ethers

Silyl Ether TypeRelative StabilityDeprotection ConditionsSize
TMS (trimethylsilyl)LowMild acid, fluorideSmall
TBDMS/DMTBSMediumFluoride, moderate acidMedium
TBDPS (tert-butyldiphenylsilyl)HighStrong fluoride, stronger acidLarge

The TBDMS/DMTBS protecting group offers a balance between stability and ease of removal, making it one of the most widely used silyl protecting groups in organic synthesis .

Toxicological Considerations

While specific toxicological data for 1-Butanol, DMTBS is limited in the search results, some general considerations can be made based on related compounds and chemical structures.

Future Research Directions

Based on the current understanding of 1-Butanol, DMTBS and related compounds, several promising research directions emerge:

Methodology Development

  • Green Chemistry Approaches: Development of more environmentally friendly methods for the synthesis and deprotection of 1-Butanol, DMTBS

  • Catalytic Systems: Investigation of novel catalytic systems for more efficient silylation reactions

  • Application Scope: Expansion of the application scope to more complex substrates .

Analytical Method Development

Further refinement of analytical methods for the detection and quantification of 1-Butanol, DMTBS in complex mixtures could enhance its utility as an analytical standard .

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